molecular formula C14H16N2O2 B3124581 5-(2-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 3191-85-3

5-(2-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B3124581
CAS No.: 3191-85-3
M. Wt: 244.29 g/mol
InChI Key: KXPRFBKERNQEQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, reagents, and conditions .


Molecular Structure Analysis

The molecular structure of a compound is often determined using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases or determined experimentally .

Scientific Research Applications

Structural and Spectral Investigations

Research has delved into the structural and spectral properties of similar pyrazole carboxylic acid derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This study combined experimental and theoretical approaches, including NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction, to characterize the compound and understand its electronic transitions and molecular structure (Viveka et al., 2016).

Antibacterial Screening

Pyrazole carboxylic acids have been explored for their antibacterial properties. A study on 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids demonstrated significant antibacterial activities, suggesting potential applications in developing new antibacterial agents (Maqbool et al., 2014).

Synthesis of Condensed Pyrazoles

Compounds like ethyl 5-triflyloxy-1H-pyrazole-4-carboxylates have been used in the synthesis of various condensed pyrazoles, highlighting the utility of pyrazole carboxylic acids in organic synthesis and drug development (Arbačiauskienė et al., 2011).

Catalysis and Synthesis

Pyrazole carboxylic acids have been used as catalysts in synthesis reactions. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester catalyzed the condensation of aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, demonstrating the versatility of these compounds in catalysis (Tayebi et al., 2011).

Metal Complex Synthesis

Pyrazole carboxylic acids have been incorporated into the synthesis of metal complexes with antibacterial properties. These studies underscore the potential of pyrazole carboxylic acids in coordination chemistry and their applications in antibacterial research (Liu et al., 2014).

Dye Synthesis

5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid has been used as a coupling component in the production of heterocyclic dyes, demonstrating the applicability of pyrazole carboxylic acids in dye chemistry (Tao et al., 2019).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antioxidant activity . They are capable of inhibiting free radicals, which play an important role in human diet, protection of foods, and anti-aging cosmetics .

Mode of Action

Compounds with similar structures have been found to interact with their targets by inhibiting the degradative action of specific enzymes . This interaction results in changes at the molecular level, potentially affecting the function of the target.

Biochemical Pathways

Similar compounds have been found to affect the production of metabolites with antioxidant activity . These metabolites can interact with free radicals, preventing oxidative damage to vital molecules by disrupting the chain reactions caused by these radicals .

Pharmacokinetics

Similar compounds have been found to be absorbed via oral ingestion and dermal exposure . The primary excretory route is urine, with biliary excretion being noted in minor amounts .

Result of Action

Similar compounds have been found to exhibit profound antitumoral activity by acting on several immunological levels synergistically .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of enzymes, bacteria, and other microorganisms in the environment can lead to the hydrolyzation of similar compounds, resulting in the formation of other substances . These substances can then interact with the environment, potentially affecting the compound’s action and efficacy.

Safety and Hazards

The safety and hazards of a compound are typically determined through experimental studies. This information is often available in Material Safety Data Sheets (MSDS) .

Properties

IUPAC Name

5-(2-methylpropyl)-1-phenylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10(2)8-12-9-13(14(17)18)15-16(12)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPRFBKERNQEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NN1C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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